
3-Nitrosalicylic acid
Overview
Description
3-Nitrosalicylic acid (3-NSA; CAS 85-38-1) is a nitro-substituted derivative of salicylic acid with the molecular formula C₇H₅NO₅ (molecular weight 183.12 g/mol). Structurally, it features a hydroxyl group at the 2-position and a nitro group at the 3-position of the benzene ring. It is synthesized via nitration of salicylic acid using nitric and sulfuric acids, yielding a mixture of 3-nitro and 5-nitro isomers, with the former isolated in 30% yield after crystallization .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrosalicylic acid can be synthesized through the nitration of salicylic acid. The process involves the reaction of salicylic acid with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_6\text{O}_3 + \text{HNO}_3 \rightarrow \text{C}_7\text{H}_5\text{NO}_5 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where salicylic acid is mixed with nitric acid and sulfuric acid. The reaction mixture is maintained at a specific temperature to ensure complete nitration. After the reaction, the product is purified through crystallization and filtration processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form different products.
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Products may include dinitrosalicylic acid or other oxidized derivatives.
Reduction: The major product is 3-Aminosalicylic acid.
Substitution: Various substituted salicylic acid derivatives depending on the substituent used
Scientific Research Applications
Chemical and Analytical Applications
Corrosion Inhibition:
3-Nitrosalicylic acid has been identified as an effective corrosion inhibitor for metals. Its ability to form a protective layer on metal surfaces helps mitigate corrosion in various environments, making it valuable in industries such as construction and manufacturing .
Electrochemical Studies:
In electrochemistry, 3-NSA serves as a supporting electrolyte in the electrodeposition of materials like pyrrole. This application is crucial for developing conductive polymers and nanostructured materials .
Solubility Studies:
Research has been conducted to evaluate the solubility of this compound in various solvents at different temperatures. Such studies contribute to understanding its behavior in different chemical environments, which is essential for optimizing its use in laboratory settings .
Environmental Applications
Atmospheric Chemistry:
this compound plays a role in atmospheric chemistry, particularly in the study of light-absorbing organic compounds (BrC). Field studies have shown that 3-NSA contributes to light absorption in certain conditions, indicating its potential impact on climate models and air quality assessments .
Biomass Burning Studies:
The compound has been observed as a product of biomass burning and coal combustion. Its presence in particulate matter can be analyzed to assess pollution sources and their contributions to environmental degradation .
Biological Research
Antioxidant Properties:
Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in biomedical research. Understanding its mechanisms could lead to applications in developing treatments for oxidative stress-related diseases .
Photochemical Reactions:
Research indicates that this compound can participate in photochemical reactions, which are significant in understanding environmental processes such as the formation of secondary pollutants from volatile organic compounds (VOCs) under sunlight exposure .
Synthesis and Production Challenges
The synthesis of this compound typically involves nitration processes that can yield byproducts like 5-nitrosalicylic acid. Improving the selectivity and yield of 3-NSA during synthesis remains a challenge for researchers aiming for industrial-scale production . Recent advancements focus on optimizing reaction conditions to enhance yields while minimizing unwanted byproducts .
Case Studies
Mechanism of Action
The mechanism of action of 3-Nitrosalicylic acid involves its ability to chelate metal ions, forming stable complexes. This chelation process is crucial in its role as a corrosion inhibitor and in chelation therapy. The nitro group and hydroxyl group on the benzene ring facilitate the binding to metal ions, preventing oxidation and corrosion .
Comparison with Similar Compounds
Physical Properties :
- Appearance: Yellow crystalline solid.
- Melting Point: 148°C (anhydrous form).
- Solubility: Sparingly soluble in water; highly soluble in ethanol, benzene, chloroform, and ether .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Properties of Nitrosalicylic Acid Isomers and Derivatives
*LogK_st values reflect stability constants for Fe³+ complexes .
Reactivity and Stability
Synthetic Utility :
- 3-NSA is preferred over 5-NSA in multi-step syntheses due to steric and electronic effects. For example, iodide and bromide derivatives of 3-NSA are synthesized in high yields (48% and 30%, respectively) via palladium-catalyzed fluorocarbonylation .
- 5-NSA forms under peroxynitrite-mediated nitration of salicylaldehyde, while 3-NSA is absent in such reactions , highlighting positional selectivity in nitration pathways.
Metal Chelation :
- 3-NSA exhibits moderate Fe³+ binding (logKst = 14.19), weaker than 3-methylsalicylic acid (logKst = 18.13) but stronger than 5-NSA (logK_st = 14.57) . This property underpins its use in corrosion inhibition for magnesium alloys by suppressing iron re-deposition .
- 3,5-Dinitrosalicylic Acid shows superior chelation (logK_st = 16.32) due to dual nitro groups .
Solubility and Solvent Interactions
Table 2: Solubility of 3-NSA in Selected Solvents (278.15–323.15 K)
Solvent | Solubility (g/L) |
---|---|
Water | 3.8 |
Ethanol | 120.5 |
Acetone | 89.7 |
Toluene | 15.2 |
3-NSA’s low water solubility limits its use in aqueous systems but makes it suitable for organic-phase reactions (e.g., esterifications ).
Industrial Relevance
- Corrosion Inhibition : Nitro- and dinitro-salicylic acid derivatives outperform unmodified salicylic acid in protecting magnesium alloys (e.g., AZ31, AZ91) by forming stable Fe³+ complexes .
- Polymer Nanocapsules: 3-NSA is encapsulated in polyaniline nanocapsules for redox-triggered release in self-healing coatings .
Biological Activity
3-Nitrosalicylic acid (3-NSA), a nitro derivative of salicylic acid, has garnered attention in various fields of research due to its unique biological activities and potential applications. This article presents a comprehensive overview of the biological activity of 3-NSA, including its chemical properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
- Chemical Formula : CHNO
- Molecular Weight : 183.12 g/mol
- CAS Number : 85-38-1
- InChI Key : WWWFHFGUOIQNJC-UHFFFAOYSA-N
- SMILES : C1=CC(=C(C(=C1)N+[O-])O)C(=O)O
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : 3-NSA exhibits significant antioxidant properties. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in various biological systems where oxidative damage is a concern.
- Metal Ion Chelation : The compound can form stable complexes with metal ions, which may play a role in its biological effects. For instance, studies have indicated that 3-NSA can chelate vanadium ions, influencing their stability and reactivity in biological systems .
- Enzyme Inhibition : Research indicates that 3-NSA may inhibit certain enzymes involved in metabolic processes, contributing to its potential therapeutic effects .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against bacteria and fungi, suggesting potential applications in pharmaceutical formulations aimed at treating infections.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. Its mechanism involves the modulation of pro-inflammatory cytokines and mediators .
Study on Antioxidant Capacity
A study investigated the antioxidant capacity of this compound compared to other phenolic compounds. The results indicated that 3-NSA effectively reduced oxidative stress markers in cell cultures, supporting its potential use as a dietary antioxidant .
Chelation Studies with Vanadium
In another study focused on metal ion interactions, researchers explored the chelation abilities of this compound with vanadium ions. The findings suggested that the compound could stabilize vanadium in lower oxidation states, which may enhance its bioavailability and therapeutic efficacy .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-nitrosalicylic acid, and how can isomers be separated?
- Synthesis : 3-NSA is synthesized via nitration of salicylic acid using concentrated sulfuric and nitric acids under controlled conditions (e.g., 210°C and elevated pressure) . This process yields a mixture of 3-nitro and 5-nitro isomers.
- Separation : Isomers are separated by exploiting solubility differences in their potassium salts. The monopotassium salt of 3-NSA crystallizes first from a neutral solution, while the dipotassium salt of 5-NSA precipitates upon adding excess potassium hydroxide .
Q. What methods are recommended for purifying this compound?
- Recrystallization is the primary method. 3-NSA is sparingly soluble in cold water but dissolves in ethanol, ether, or chloroform. Repeated crystallization from ethanol yields high-purity (>98%) material .
- For lab-scale purification, column chromatography using silica gel and a polar mobile phase (e.g., ethyl acetate/hexane) can resolve residual impurities .
Q. Which analytical techniques are essential for characterizing this compound?
- Spectroscopy : NMR (¹H/¹³C) identifies substitution patterns (e.g., nitro group at C3), while IR confirms functional groups (e.g., -OH stretch at ~3200 cm⁻¹) .
- Thermal Analysis : DSC and TGA determine melting points (142–150°C for anhydrous form) and decomposition profiles .
- X-ray Diffraction : XRPD validates crystalline structure and distinguishes between anhydrous and monohydrate forms .
Advanced Research Questions
Q. How can isomer separation efficiency be optimized during 3-NSA synthesis?
- Adjusting pH during salt formation is critical. For 3-NSA isolation, maintain neutral conditions (pH ~7) to favor monopotassium salt crystallization. For 5-NSA, use strongly basic conditions (pH >12) to precipitate the dipotassium salt .
- Solvent selection (e.g., aqueous ethanol vs. acetone) enhances phase separation due to differential solubility of isomers .
Q. What electronic and steric effects influence the acidity of this compound compared to its isomers?
- The nitro group at C3 competes with the carboxyl group for hydrogen bonding with the phenolic -OH, reducing intramolecular stabilization. This increases the carboxyl group’s basicity in the excited state, lowering acidity (pKa* = 0.1 log units) compared to 5-NSA (pKa* = 4.3 log units) .
- Ground-state dissociation constants also deviate from substituent additivity models due to steric hindrance and resonance effects .
Q. How does this compound behave as a ligand in coordination chemistry?
- 3-NSA forms stable 1:1 and 1:2 metal-ligand complexes, particularly with transition metals (e.g., Al³⁺, Fe³⁺). The phenolic -OH and carboxylate groups act as bidentate binding sites, confirmed by computational modeling (ΔG values correlate with experimental logβ) .
- Applications include catalytic systems and sensor development, leveraging its redox-active nitro group .
Q. How can researchers resolve contradictions in reported yields and purity of 3-NSA?
- Discrepancies arise from reaction conditions (e.g., temperature, nitration time) and analytical validation. For example, Meldrum et al. reported 22.5% 3-NSA yield from 100 g salicylic acid, but modern protocols using HPLC or GC-MS for quantification show improved accuracy .
- Validate purity via orthogonal methods: elemental analysis (C, H, N), mass spectrometry (m/z 183.0168), and chromatographic retention times .
Q. What role does intramolecular hydrogen bonding play in the photophysical properties of this compound?
- In the excited state, hydrogen bonding between the phenolic -OH and carboxylate stabilizes the singly ionized anion, reducing acidity. However, the nitro group’s electron-withdrawing effect counteracts this, leading to anomalous ApKa values compared to non-nitrated salicylates .
- Methylation of the carboxyl group (e.g., methyl ester) eliminates this effect, as seen in methyl 3-nitrosalicylate’s higher ApKa (4.3 log units) .
Q. Methodological Tables
Table 1: Key Physicochemical Properties of this compound
Property | Value | Reference |
---|---|---|
Molecular Weight | 183.12 g/mol | |
Melting Point (Anhydrous) | 148–150°C | |
LogP | 1.52 | |
pKa (Ground State) | ~2.8 (carboxyl), ~8.1 (phenol) | |
Solubility | Ethanol > Chloroform > Water |
Table 2: Comparison of 3-NSA and 5-NSA Isomers
Property | This compound | 5-Nitrosalicylic Acid | Reference |
---|---|---|---|
Melting Point | 148–150°C | 228°C | |
pKa* (Excited State) | 0.1 log units | 4.3 log units | |
Preferred Solvent | Ethanol | Hot Water |
Properties
IUPAC Name |
2-hydroxy-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWFHFGUOIQNJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234048 | |
Record name | 3-Nitrosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85-38-1 | |
Record name | 3-Nitrosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrosalicylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitrosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-NITROSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47661X4L2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.